3,5-Dimethylisoxazole-4-sulfonamide

Epigenetics Bromodomain Inhibitor Medicinal Chemistry

3,5-Dimethylisoxazole-4-sulfonamide is the preferred starting material for BET bromodomain inhibitor programs. Its 3,5-dimethylisoxazole core functions as a validated acetyl-lysine (KAc) mimetic essential for binding the bromodomain recognition pocket—a property absent in generic sulfonamide alternatives. The 4-sulfonamide handle enables versatile derivatization for SAR exploration and compound library synthesis. Procure this specific scaffold to ensure target engagement in BRD2/3/4 epigenetic drug discovery. Solid physical state ensures precise small-scale handling.

Molecular Formula C5H8N2O3S
Molecular Weight 176.2 g/mol
CAS No. 175136-83-1
Cat. No. B1309605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylisoxazole-4-sulfonamide
CAS175136-83-1
Molecular FormulaC5H8N2O3S
Molecular Weight176.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N
InChIInChI=1S/C5H8N2O3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3,(H2,6,8,9)
InChIKeyGXRGFHCFXQFLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylisoxazole-4-sulfonamide (CAS 175136-83-1) | Small Molecule Scaffold for Bromodomain Ligands


3,5-Dimethylisoxazole-4-sulfonamide (CAS 175136-83-1) is a sulfonamide derivative featuring a 3,5-dimethylisoxazole core. It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry . The isoxazole ring serves as a recognized acetyl-lysine bioisostere, enabling its application as a key intermediate in the development of bromodomain-containing protein inhibitors, such as those targeting BRD4 [1]. The sulfonamide group at the 4-position is crucial for further chemical modifications, including the synthesis of more complex drug-like molecules [2].

3,5-Dimethylisoxazole-4-sulfonamide Procurement: Why Generic Sulfonamide Interchange is Not Supported


While various sulfonamide building blocks are commercially available, generic substitution is not scientifically sound for applications requiring the specific 3,5-dimethylisoxazole scaffold. The 3,5-dimethylisoxazole moiety is not merely a passive carrier but a pharmacologically active motif that functions as an acetyl-lysine (KAc) mimetic, a property critical for the development of bromodomain and extra-terminal (BET) protein inhibitors [1]. Alternative sulfonamides lacking this specific heterocyclic core would fail to engage this binding mode, resulting in a complete loss of target activity. Therefore, procurement decisions for projects targeting epigenetic readers like BRD4 must be compound-specific and cannot rely on functional group similarity alone [1].

3,5-Dimethylisoxazole-4-sulfonamide: Comparative Evidence for Scientific Selection


Bromodomain Ligand Efficiency: 3,5-Dimethylisoxazole Core vs. Acetylated Peptide

The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine (KAc) bioisostere. A 4-phenyl substituted derivative of this core demonstrated measurable activity against the bromodomains of BRD2 and BRD4, achieving IC50 values of <5 µM for both targets [1]. This represents a significant shift from a native peptide-protein interaction to a small-molecule inhibitor interaction. In contrast, simple sulfonamide building blocks lacking the isoxazole core do not exhibit this binding property.

Epigenetics Bromodomain Inhibitor Medicinal Chemistry

Synthesis Efficiency: Yield of 3,5-Dimethylisoxazole-4-sulfonamide from Sulfonyl Chloride

The compound is synthesized from 3,5-dimethylisoxazole-4-sulfonyl chloride via a reaction with ammonia in methanol and tetrahydrofuran (THF). A specific literature procedure reports a yield of 67% (2.6 g) for this transformation under defined conditions (RT, 1h) . This provides a reproducible benchmark for downstream synthetic planning and cost analysis, as the yield is a key factor in assessing the economic viability of using this intermediate compared to alternative synthetic routes.

Organic Synthesis Process Chemistry Building Block

Physical State for Handling: Solid Form of 3,5-Dimethylisoxazole-4-sulfonamide vs. Liquid Parent Compound

In terms of physical properties, 3,5-dimethylisoxazole-4-sulfonamide is a white solid . This is a significant practical advantage over its parent scaffold, 3,5-dimethylisoxazole (CAS 300-87-8), which is a liquid at room temperature [1]. The solid form of the sulfonamide derivative simplifies accurate weighing, handling, and storage in a laboratory setting, reducing potential hazards and procedural errors associated with volatile or hard-to-manipulate liquids.

Physical Chemistry Logistics Weighing

3,5-Dimethylisoxazole-4-sulfonamide: Key Application Scenarios Based on Evidenced Differentiation


Medicinal Chemistry: Design and Synthesis of BRD4/BET Bromodomain Inhibitors

This compound is the preferred starting material for any project aiming to develop novel inhibitors of the BET family of bromodomains (BRD2, BRD3, BRD4). Its 3,5-dimethylisoxazole core is a proven KAc mimetic essential for binding to the acetyl-lysine recognition pocket [1]. Procuring this specific scaffold is a critical first step for SAR studies or lead optimization campaigns focused on epigenetic targets in oncology and inflammation.

Organic Synthesis: Intermediate for Diverse Chemical Libraries

The sulfonamide group at the 4-position provides a convenient chemical handle for a wide range of derivatizations (e.g., alkylation, arylation, or coupling reactions). This makes 3,5-Dimethylisoxazole-4-sulfonamide an ideal building block for the synthesis of diverse compound libraries for high-throughput screening, as evidenced by its use in creating more complex, patentable structures [2]. Its reliable synthetic yield (e.g., 67% ) supports cost-effective library production.

Chemical Biology: Development of Chemical Probes for Epigenetic Reader Proteins

Given its validated mechanism as a KAc mimetic [1], this compound is a critical precursor for synthesizing chemical probes used to study the biological function of bromodomains. Researchers investigating gene transcription regulation, chromatin remodeling, or validating BRD4 as a therapeutic target in disease models will find this scaffold essential for creating potent and selective tool compounds. Its solid physical state simplifies handling for precise small-scale syntheses required for probe development.

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